molecular formula C12H17N3O2 B7509979 N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

Katalognummer B7509979
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: WVEGKSXHWAJVGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells. By inhibiting the signaling pathways of cytokines such as IL-2, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. However, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide also has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility, which can limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One direction is to investigate its efficacy in the treatment of other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its long-term safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

Synthesemethoden

The synthesis of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves the reaction of 3-acetyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylcyclopropylamine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields the desired product in good yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide was shown to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to be effective in the treatment of psoriasis, with a significant reduction in skin lesions and improvement in quality of life.

Eigenschaften

IUPAC Name

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGKSXHWAJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.